6-(4-sulfanylphenyl)pyridine-3-carboxylic acid, trifluoroacetic acid
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Overview
Description
6-(4-Sulfanylphenyl)pyridine-3-carboxylic acid, trifluoroacetic acid is a chemical compound characterized by its sulfanyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group and a trifluoroacetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-sulfanylbenzoic acid and pyridine-3-carboxylic acid as starting materials.
Reaction Conditions: The reaction involves a coupling process, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles such as nitric acid (HNO3) or acyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfanyl group.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Pyridines: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of sulfanyl groups in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds with biological targets. The trifluoroacetic acid moiety enhances the compound's stability and bioavailability.
Comparison with Similar Compounds
4-Sulfanylbenzoic acid: Similar structure but lacks the pyridine ring.
Pyridine-3-carboxylic acid: Similar structure but lacks the sulfanyl group.
Trifluoroacetic acid: Similar moiety but lacks the pyridine and sulfanyl groups.
Uniqueness: The combination of the sulfanyl group, pyridine ring, and trifluoroacetic acid moiety in a single compound provides unique chemical and biological properties that are not found in the individual components.
Properties
CAS No. |
2742660-43-9 |
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Molecular Formula |
C14H10F3NO4S |
Molecular Weight |
345.3 |
Purity |
90 |
Origin of Product |
United States |
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